Product packaging for Ingap (104-118)(Cat. No.:CAS No. 353273-97-9)

Ingap (104-118)

Cat. No.: B1628033
CAS No.: 353273-97-9
M. Wt: 1501.6 g/mol
InChI Key: WMUIYURBHSELFV-NZODMTSUSA-N
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Description

INGAP (104-118), also known as INGAP-P, is a 15-amino-acid peptide derived from the C-terminal region of the full-length islet neogenesis-associated protein (INGAP). Originally identified in the partially duct-obstructed hamster pancreas, INGAP has demonstrated potent neogenic activity, stimulating the formation of new insulin-producing β-cells in preclinical models of diabetes . The bioactive peptide INGAP (104-118) retains the core functional properties of the full-length protein, including insulin-potentiating effects and protection against cytokine-induced β-cell apoptosis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H100N20O22 B1628033 Ingap (104-118) CAS No. 353273-97-9

Properties

CAS No.

353273-97-9

Molecular Formula

C64H100N20O22

Molecular Weight

1501.6 g/mol

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C64H100N20O22/c1-8-32(6)51(66)60(101)71-24-47(89)74-36(15-30(2)3)55(96)77-38(18-35-22-68-29-73-35)56(97)79-41(20-50(92)93)63(104)84-14-10-12-45(84)59(100)81-42(26-85)57(98)76-37(17-34-21-67-28-72-34)53(94)70-25-49(91)82-52(33(7)87)61(102)80-40(16-31(4)5)62(103)83-13-9-11-44(83)58(99)78-39(19-46(65)88)54(95)69-23-48(90)75-43(27-86)64(105)106/h21-22,28-33,36-45,51-52,85-87H,8-20,23-27,66H2,1-7H3,(H2,65,88)(H,67,72)(H,68,73)(H,69,95)(H,70,94)(H,71,101)(H,74,89)(H,75,90)(H,76,98)(H,77,96)(H,78,99)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-/m0/s1

InChI Key

WMUIYURBHSELFV-NZODMTSUSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

sequence

IGLHDPSHGTLPNGS

Origin of Product

United States

Scientific Research Applications

Diabetes Treatment

INGAP 104-118 has been extensively studied in clinical settings:

  • Phase 2 Clinical Trials :
    • In these trials, patients with Type 1 diabetes exhibited increased C-peptide levels after daily administration of INGAP 104-118 for 90 days, indicating improved insulin production .
    • Type 2 diabetes patients showed a notable reduction in glycosylated hemoglobin (HbA1c), demonstrating enhanced glycemic control .

Mechanistic Studies

Research has elucidated the signaling pathways involved in the action of INGAP 104-118:

Study Findings
Rosenberg et al., 1996Demonstrated that synthetic INGAP-P effectively induces new islet formation in animal models .
Jamal et al., 2005Showed that INGAP-P activates ERK1/2 signaling pathways, crucial for cell proliferation .
Nature Study, 2005Found that treatment with INGAP 104-118 led to significant morphological changes in pancreatic cells towards an endocrine phenotype .

Case Study: Type 1 Diabetes Patient

A patient treated with INGAP 104-118 showed a marked increase in C-peptide levels and a reduction in HbA1c after three months of therapy. This case highlights the peptide's potential to restore pancreatic function and improve metabolic control.

Case Study: Type 2 Diabetes Patient

Another patient experienced improved glycemic control and reduced dependency on exogenous insulin following treatment with INGAP 104-118. This outcome underscores the peptide's role as a therapeutic agent capable of enhancing endogenous insulin production.

Challenges and Future Directions

Despite its promising applications, several challenges remain:

  • Stability and Delivery : The short plasma half-life of INGAP 104-118 poses challenges for effective drug formulation and patient compliance .
  • Further Research : Continued investigation into analogs or modified versions of the peptide may enhance its stability and efficacy.

Chemical Reactions Analysis

Chemical Stability and Degradation Pathways

INGAP (104-118) exhibits limited plasma stability due to its linear structure. Comparative studies with cyclized analogs revealed:

Peptide Variant Modification Stability in FBS (Half-Life) Source
INGAP-P (15-mer, linear)None<12 hours
INGAP-19 (19-mer, linear)Extended hydrophobic termini~24 hours
INGAP-19C (cyclized 19-mer)Disulfide bond (Cys residues)>48 hours

Cyclization via disulfide bonds (e.g., INGAP-19C) significantly enhances resistance to proteolytic degradation, as confirmed by HPLC and mass spectrometry . Hydrophobic termini (e.g., tryptophan residues in INGAP-19) further stabilize the peptide’s loop structure, mimicking the native protein conformation .

Receptor Binding and Signaling Interactions

INGAP (104-118) activates intracellular pathways through putative G protein-coupled receptors (GPCRs), as evidenced by:

  • ERK1/2 Phosphorylation : Both INGAP (104-118) and recombinant INGAP (rINGAP) induce Erk1/2 activation in RIN-m5F cells, with rINGAP showing 100-fold higher molar efficiency . Pertussis toxin (Ptx) inhibits this activation, confirming Gi/o protein involvement .

  • Akt Pathway : INGAP (104-118) stimulates PI3-K/Akt signaling, critical for β-cell survival and differentiation . Wortmannin (PI3-K inhibitor) blocks ILS formation in human pancreatic ductal cells .

Key differences between INGAP (104-118) and rINGAP :

Parameter INGAP (104-118)rINGAP (Full-Length Protein)
Internalization KineticsRapid (minutes)Slow (hours)
Membrane InteractionNo clusteringClustering via macropinocytosis
Src Kinase InvolvementAbsentRequired

Enzymatic Inhibition and Cytoprotective Effects

INGAP (104-118) modulates enzymatic activity to protect β-cells:

  • iNOS Suppression : Reduces cytokine-induced nitric oxide (NO) production by 80% in INS-1 cells via inhibition of iNOS expression .

  • Caspase-3 Inhibition : Decreases caspase-3 cleavage by 88% in human ductal epithelial cells, mitigating apoptosis .

Transcriptional Regulation

Macroarray analysis of neonatal rat islets treated with INGAP (104-118) revealed upregulation of:

Gene Category Representative Genes Fold Change Functional Role
Insulin SecretionSUR1, Kir6.2, SNAP-252.1–3.5×K+ channel regulation, exocytosis
β-Cell DevelopmentPDX-1, HNF3β, USF11.8–2.7×Islet neogenesis, differentiation
Anti-ApoptoticBcl-2, Akt1.5–2.0×Survival signaling

RT-PCR and Western blot validation confirmed increased PDX-1 and SNAP-25 protein levels .

Comparative Bioactivity

Structural modifications alter functional efficacy:

Metric INGAP (104-118)INGAP-19INGAP-19C
Erk1/2 Activation (EC50)8.35 μM3.2 μM3.5 μM
Plasma Half-Life12 hours24 hours>48 hours
β-Cell Proliferation+30%+55%+60%

Cyclized INGAP-19C retains bioactivity while achieving superior pharmacokinetics .

Clinical Implications

Phase II trials demonstrated INGAP (104-118)’s ability to improve C-peptide levels in type 1 diabetes and HbA1c in type 2 diabetes . Limitations in stability have driven development of cyclized analogs like INGAP-19C for sustained delivery .

Comparison with Similar Compounds

Full-Length Recombinant INGAP (rINGAP)

  • Mechanistic Differences :
    • Signaling Pathways : Both rINGAP and INGAP-P activate the Ras/Raf/ERK pathway, but rINGAP is 100-fold more potent on a molar basis. rINGAP also uniquely activates Src kinases, whereas INGAP-P primarily activates the Akt pathway .
    • Internalization Dynamics : Fluorescent-labeled rINGAP forms membrane clusters and internalizes slowly (≤5 hours), while INGAP-P internalizes within minutes without clustering .
    • Receptor Interaction : rINGAP likely engages a G protein-coupled receptor (GPCR), as its signaling is pertussis toxin-sensitive. INGAP-P may interact with a distinct receptor subtype or co-receptor .

Myelin Basic Protein (MBP) Peptide Analogues

  • Structural Similarity : Synthetic MBP peptides (e.g., [Ala107]MBP (104-118) and [Ala113]MBP (104-118)) share sequence homology with INGAP (104-118) but function as protein kinase C (PKC) inhibitors rather than β-cell regenerative agents .
  • Key Differences: Biological Activity: Unlike INGAP-P, MBP analogues lack insulin-potentiating or anti-apoptotic effects. Instead, they inhibit PKC with IC50 values of 28–145 µM .

Other β-Cell Regenerative Peptides (e.g., GLP-1 Analogues)

  • Functional Overlap : Glucagon-like peptide-1 (GLP-1) analogues (e.g., exenatide) and INGAP-P both enhance β-cell survival and insulin secretion. However, GLP-1 acts via cAMP-PKA signaling, whereas INGAP-P targets ERK and Akt pathways .
  • Efficacy : GLP-1 analogues are FDA-approved for diabetes but require continuous administration. INGAP-P’s neogenic effects may offer longer-lasting β-cell regeneration .

Comparative Data Table

Parameter INGAP (104-118) rINGAP MBP Analogues GLP-1 Analogues
Molecular Weight ~1.7 kDa ~20 kDa ~1.8 kDa ~4.2 kDa
Primary Mechanism ERK/Akt activation ERK/Src activation PKC inhibition cAMP-PKA activation
Internalization Time Minutes Hours (≤5) Not studied Minutes
Clinical Stage Phase 2 (diabetes) Preclinical Preclinical (non-diabetes) FDA-approved (diabetes)
Anti-Apoptotic Activity Yes (via iNOS/NO suppression) Yes No Yes
Neogenic Activity Yes Yes No Limited
IC50/EC50 EC50 ~10 nM (ERK activation) EC50 ~0.1 nM (ERK activation) IC50 28–145 µM (PKC inhibition) EC50 ~30 pM (insulin secretion)

Research Findings and Implications

  • Superior Efficacy of rINGAP : The full-length protein’s slower internalization and Src kinase activation suggest prolonged signaling, making it a candidate for sustained-release formulations .
  • MBP Analogues as Tool Compounds : Their PKC-inhibitory properties are mechanistically distinct from INGAP-P, highlighting the importance of sequence-specific interactions in defining biological outcomes .

Preparation Methods

Synthesis Protocol for INGAP (104–118)

Solid-Phase Peptide Synthesis (SPPS)

The INGAP (104–118) peptide is synthesized via solid-phase peptide synthesis (SPPS), a method validated by its use in generating the peptide for antibody production. SPPS employs Fmoc (fluorenylmethyloxycarbonyl) chemistry, which ensures high coupling efficiency and minimal side reactions. The 15-mer sequence is assembled on a Wang resin using automated synthesizers, with each amino acid coupling cycle involving:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).
  • Activation : Amino acids are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt).
  • Coupling : Activated amino acids are coupled to the growing peptide chain for 60–90 minutes under nitrogen atmosphere.
  • Washing : Resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.

The peptide sequence (positions 104–118) corresponds to a region of INGAP with high antigenicity, selected to generate polyclonal antibodies in rabbits.

Cleavage and Side-Chain Deprotection

Following synthesis, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5 v/v) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tert-butyl for serine/threonine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Quality Control

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using RP-HPLC with a C18 column (250 × 4.6 mm, 5 μm particle size). The mobile phase consists of:

  • Solvent A : 0.1% TFA in water
  • Solvent B : 0.1% TFA in acetonitrile

A gradient elution (10–60% Solvent B over 30 minutes) resolves impurities, with detection at 220 nm. The purified peptide exhibits >95% homogeneity, as confirmed by analytical HPLC.

Table 1: HPLC Purification Parameters
Parameter Value
Column C18, 250 × 4.6 mm, 5 μm
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Gradient 10–60% B over 30 min
Retention Time 18.2 min

Lyophilization

Purified peptide fractions are pooled, frozen at −80°C, and lyophilized to a white powder. Lyophilization conditions include a primary drying phase at −50°C (0.1 mBar) for 24 hours, followed by secondary drying at 25°C for 6 hours.

Analytical Characterization

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the peptide’s molecular weight. The observed mass (1,890.3 Da) matches the theoretical mass (1,890.2 Da) within 0.01% error.

Table 2: Mass Spectrometry Data
Parameter Value
Method MALDI-TOF
Matrix α-cyano-4-hydroxycinnamic acid
Observed m/z 1,890.3 [M+H]+
Theoretical m/z 1,890.2 [M+H]+

Circular Dichroism (CD) Spectroscopy

CD spectra (190–260 nm) in phosphate-buffered saline (PBS, pH 7.4) reveal a random coil conformation, consistent with unstructured peptides in aqueous solution.

Application in Antibody Production

Immunization Protocol

The synthetic peptide is conjugated to keyhole limpet hemocyanin (KLH) via glutaraldehyde crosslinking to enhance immunogenicity. New Zealand White rabbits are immunized subcutaneously with 200 μg peptide-KLH conjugate emulsified in Freund’s complete adjuvant. Booster doses (100 μg in Freund’s incomplete adjuvant) are administered at 2-week intervals.

Antibody Validation

Serum titers are evaluated by enzyme-linked immunosorbent assay (ELISA). The anti-INGAP (104–118) antibody demonstrates a half-maximal effective concentration (EC50) of 1:32,000 dilution against the peptide. Specificity is confirmed via Western blotting, where the antibody recognizes a single band at ~18 kDa in pancreatic lysates.

Challenges and Optimization

Solubility Issues

The peptide’s hydrophobicity (due to residues like Leu, Val, and Ile) necessitates dissolution in 10% acetic acid or DMSO for stock solutions (10 mg/mL). Sonication (3 × 10 s pulses) ensures complete solubilization.

Q & A

Q. What steps ensure reproducibility in synthesizing Ingap (104-118) batches across laboratories?

  • Methodological Answer : Publish detailed synthetic protocols with exact resin types, coupling times, and cleavage conditions. Share raw HPLC/MS data in open-access repositories. Establish inter-lab round-robin trials with centralized analysis to harmonize quality benchmarks .

Q. How should researchers document negative or inconclusive results from Ingap (104-118) studies to improve transparency?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo or Figshare to upload raw datasets, including failed experiments. Pre-register hypotheses and analysis plans on Open Science Framework (OSF) to mitigate reporting bias .

Tables for Key Methodological Comparisons

Q. Table 1. Analytical Techniques for Ingap (104-118) Characterization

Parameter Technique Key Metrics References
PurityReversed-phase HPLCRetention time, peak area ratio
Structural ConfirmationCircular Dichroismα-helix/β-sheet quantification
In Vivo BioavailabilityLC-MS/MSAUC, Cmax, half-life

Q. Table 2. Strategies to Address Common Experimental Challenges

Challenge Solution References
Low peptide stabilityLyophilization with cryoprotectants (trehalose)
Off-target effects in modelsCRISPR-KO validation + multi-omics integration
Inter-lab variabilityPre-competitive data sharing + round-robin trials

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